molecular formula C10H18O3S B12609287 Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester CAS No. 905264-95-1

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester

Cat. No.: B12609287
CAS No.: 905264-95-1
M. Wt: 218.32 g/mol
InChI Key: YYDJQDQNNCZBFL-UHFFFAOYSA-N
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Description

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of heptanoic acid, characterized by the presence of an ethylthio group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The keto group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is unique due to the presence of both the ethylthio and keto groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

905264-95-1

Molecular Formula

C10H18O3S

Molecular Weight

218.32 g/mol

IUPAC Name

methyl 6-ethylsulfanyl-4-oxoheptanoate

InChI

InChI=1S/C10H18O3S/c1-4-14-8(2)7-9(11)5-6-10(12)13-3/h8H,4-7H2,1-3H3

InChI Key

YYDJQDQNNCZBFL-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)CC(=O)CCC(=O)OC

Origin of Product

United States

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